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Compound of Interest

Compound Name: 2-Butoxy-3-chloropyridin-4-OL

Cat. No.: B8032526

Get Quote

Executive Summary
2-Butoxy-3-chloropyridin-4-ol is a highly functionalized, multi-substituted pyridine derivative

that serves as a critical building block in modern medicinal chemistry and agrochemical

synthesis[1]. Characterized by its unique substitution pattern—an electron-donating butoxy

group at C-2, an electron-withdrawing chlorine at C-3, and a hydroxyl group at C-4—this

molecule offers a versatile scaffold for tuning lipophilicity, modulating pKa, and exploring

bioisosteric replacements in drug discovery pipelines.

This whitepaper provides an in-depth analysis of its structural chemistry, mechanistic synthesis

via Nucleophilic Aromatic Substitution (SNAr), and self-validating experimental protocols

designed for high-yield isolation.

Chemical Identity & Structural Dynamics
The structural architecture of 2-butoxy-3-chloropyridin-4-ol creates a complex "push-pull"

electronic system. The C-4 hydroxyl group introduces prototropic tautomerism, allowing the

molecule to exist in an equilibrium between the 4-pyridinol (aromatic) and 4-pyridone (lactam)

forms.
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Electronic Effects: The C-3 chlorine atom exerts a strong inductive electron-withdrawing

effect (-I), which increases the acidity of the hydroxyl proton. Conversely, the C-2 butoxy

group provides resonance donation (+M) that stabilizes the pyridone carbonyl.

Relevance: This dynamic equilibrium makes the scaffold highly valuable for designing kinase

inhibitors where specific hydrogen bond donor/acceptor vectors must be precisely aligned

within a target protein's binding pocket.

Table 1: Physicochemical and Structural Properties
Property Quantitative / Structural Value

IUPAC Name 2-Butoxy-3-chloropyridin-4-ol

CAS Registry Number 1881290-74-9[1]

Molecular Formula C9H12ClNO2

Molecular Weight 201.65 g/mol

SMILES String n1c(OCCCC)c(Cl)c(O)cc1

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 3 (N, O, O)

Rotatable Bonds 4 (Butoxy chain)

Mechanistic Synthesis: SNAr Regioselectivity
The synthesis of 2-butoxy-3-chloropyridin-4-ol relies on the principles of Nucleophilic

Aromatic Substitution (SNAr). Starting from the commercially available 2,3,4-trichloropyridine,

the reaction regioselectivity is strictly governed by the stabilization of the anionic Meisenheimer

complex[2].

C-2 vs. C-4 Attack: Both the C-2 and C-4 positions are activated by the adjacent

electronegative nitrogen atom (ortho and para relationships, respectively). However, attack

at C-2 is kinetically favored when using alkoxide nucleophiles (like sodium butoxide) due to

the strong, direct inductive effect of the nitrogen, allowing for the clean isolation of the

intermediate 2-butoxy-3,4-dichloropyridine[3].
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C-4 Hydrolysis: Subsequent hydrolysis at C-4 requires harsher thermodynamic conditions

but proceeds smoothly due to the para-activating nature of the nitrogen and the ortho-

activating C-3 chlorine[4].

C-3 Inertness: Attack at C-3 is disallowed as the resulting intermediate cannot localize the

negative formal charge onto the electronegative nitrogen atom, lacking the necessary

resonance stabilization[2].

2,3,4-Trichloropyridine

C-2 Attack (Fast)
Stabilized by adjacent N

 NaOBu, 0 °C 

C-4 Attack (Slow)
Requires harsher conditions

 KOH, 100 °C 

C-3 Attack (Disallowed)
No resonance stabilization

 X 

Click to download full resolution via product page

Fig 1. SNAr regioselectivity profile on 2,3,4-trichloropyridine.

Experimental Protocols & Methodologies
The following self-validating workflow details the two-step synthesis of 2-butoxy-3-
chloropyridin-4-ol. Every step is engineered to prevent over-substitution and ensure high-
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purity isolation.

2,3,4-Trichloropyridine
+ NaOBu

2-Butoxy-3,4-dichloropyridine
(Intermediate)

 S_NAr 1 Intermediate + KOH
in DMSO/H2O

 Isolation 2-Butoxy-3-chloropyridin-4-ol
(Target)

 S_NAr 2 
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Fig 2. Step-by-step synthetic workflow for 2-Butoxy-3-chloropyridin-4-ol.

Protocol 1: Synthesis of Intermediate (2-Butoxy-3,4-
dichloropyridine)

Step 1: Dissolve 2,3,4-trichloropyridine (1.0 eq) in anhydrous n-butanol under an inert argon

atmosphere.

Causality: Anhydrous conditions prevent premature hydrolysis of the highly reactive C-2/C-

4 positions[4].

Step 2: Cool the reaction vessel to 0 °C using an ice bath. Slowly add sodium butoxide

(NaOBu) (1.05 eq) portion-wise over 30 minutes.

Causality: Strict stoichiometric control (1.05 eq) and low temperatures suppress di-

substitution at the C-4 position, maximizing the yield of the mono-substituted C-2 product.

Step 3: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC

(Hexanes/EtOAc 8:2) until the starting material is consumed.
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Step 4: Quench with saturated aqueous NH4Cl, extract with ethyl acetate (3x), dry over

Na2SO4, and concentrate in vacuo. Purify via flash chromatography to isolate 2-butoxy-3,4-

dichloropyridine.

Protocol 2: Synthesis of Target (2-Butoxy-3-
chloropyridin-4-ol)

Step 1: Dissolve the purified 2-butoxy-3,4-dichloropyridine (1.0 eq) in a 4:1 mixture of DMSO

and water.

Causality: DMSO acts as a polar aprotic solvent that highly solvates the potassium cation,

leaving the hydroxide anion "naked" and highly nucleophilic for the demanding SNAr at C-

4.

Step 2: Add Potassium Hydroxide (KOH) (3.0 eq) and heat the reaction mixture to 100 °C for

12 hours.

Step 3: Cool the mixture to room temperature. Carefully acidify the solution using 1M HCl

until the pH reaches exactly 5.5 to 6.0.

Causality: The product is amphoteric. Acidifying to its isoelectric point (pH ~5.5-6.0)

ensures the 4-pyridinol is fully protonated (neutral) rather than existing as a water-soluble

phenoxide-like salt, forcing it to precipitate out of the aqueous layer.

Step 4: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to

yield pure 2-butoxy-3-chloropyridin-4-ol.

Applications in Drug Discovery
For drug development professionals, 2-butoxy-3-chloropyridin-4-ol is not just a chemical

entity but a strategic design element:

Lipophilic Efficiency (LipE) Tuning: The linear 4-carbon butoxy chain significantly increases

the logP of the parent scaffold. This is utilized to drive hydrophobic interactions deep within

lipophilic protein pockets (e.g., in allosteric kinase inhibitors) while enhancing blood-brain

barrier (BBB) permeability for CNS targets.
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Halogen Bonding: The C-3 chlorine atom can act as a halogen bond donor to backbone

carbonyls in target proteins, a highly directional interaction that increases target residence

time.

Bioisosterism: The pyridin-4-ol core acts as a robust bioisostere for phenols and amides.

Unlike phenols, the pyridinol/pyridone tautomerism allows the molecule to act as both a

hydrogen bond donor and acceptor simultaneously, providing superior metabolic stability

against rapid Phase II glucuronidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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